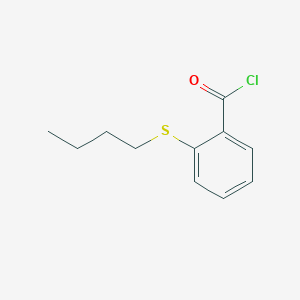

2-(n-Butylthio)benzoyl chloride

Description

2-(n-Butylthio)benzoyl chloride is a substituted benzoyl chloride derivative featuring an n-butylthio (-S-C₄H₉) group at the ortho position of the benzene ring. This compound belongs to the class of acyl chlorides, characterized by high reactivity due to the electrophilic carbonyl carbon. The n-butylthio substituent introduces steric and electronic effects that may modulate reactivity, solubility, and stability compared to unmodified benzoyl chloride.

Properties

IUPAC Name |

2-butylsulfanylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClOS/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZESFNIADKKHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Butylthio)benzoyl chloride typically involves the reaction of 2-mercaptobenzoic acid with n-butyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of thionyl chloride. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Dichloromethane or chloroform

Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(n-Butylthio)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Oxidation Reactions: The butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The benzoyl chloride group can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Amides and Esters: Formed from substitution reactions with amines and alcohols.

Sulfoxides and Sulfones: Formed from oxidation reactions of the butylthio group.

Benzyl Alcohol: Formed from the reduction of the benzoyl chloride group.

Scientific Research Applications

2-(n-Butylthio)benzoyl chloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of various derivatives for studying reaction mechanisms.

Biology: Utilized in the modification of biomolecules for studying protein-ligand interactions and enzyme activity.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(n-Butylthio)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The butylthio group can undergo oxidation and reduction reactions, further modifying the compound’s properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and safety profiles of 2-(n-Butylthio)benzoyl chloride can be contextualized through comparisons with structurally related benzoyl chloride derivatives. Below is a detailed analysis of key analogs:

2-(Chloromethyl)benzoyl Chloride

- Structure : Benzoyl chloride with a chloromethyl (-CH₂Cl) group at the ortho position.

- Synthesis : Prepared via microwave-assisted reaction of isobenzofuran-1(3H)-one with triphenylphosphine and chlorine gas, yielding 66% .

- Reactivity : The electron-withdrawing Cl atom enhances electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution. The chloromethyl group also enables further functionalization (e.g., SN2 reactions).

- Applications : Used in synthesizing isoindolin-1-ones, which are precursors to bioactive molecules .

2-(Trifluoromethyl)benzoyl Chloride

- Structure : Features a trifluoromethyl (-CF₃) group at the ortho position.

- Reactivity : The strong electron-withdrawing effect of -CF₃ increases the carbonyl's electrophilicity, accelerating reactions with nucleophiles like amines or alcohols.

- Applications : Critical in pharmaceuticals (e.g., protease inhibitors) and agrochemicals. Its market growth is driven by demand for fluorinated compounds in electronics and materials science .

- Regulatory Considerations : Subject to stringent environmental and safety regulations due to persistence of fluorinated compounds .

Nitro-Substituted Benzoyl Chlorides (3-Nitro, 4-Nitro)

- Structure: Nitro (-NO₂) groups at meta or para positions.

- Reactivity : The nitro group’s electron-withdrawing nature enhances electrophilicity but may reduce solubility in polar solvents.

- Applications : Intermediate in synthesizing nitroaromatic compounds, including dyes and explosives. For example, 4-nitrobenzoyl chloride reacts with amines to form amides for drug development .

4-Methoxybenzoyl Chloride

- Structure : Methoxy (-OCH₃) group at the para position.

- Reactivity : The electron-donating methoxy group reduces electrophilicity at the carbonyl, requiring harsher reaction conditions.

- Applications : Used in synthesizing UV-stabilizers and fragrances due to the methoxy group’s resonance effects .

Comparative Data Table

Key Findings and Insights

- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilicity and reaction rates, while electron-donating groups (e.g., -OCH₃) necessitate harsher conditions .

- Synthetic Efficiency : Microwave-assisted methods (e.g., for 2-(chloromethyl)benzoyl chloride) improve yields and reduce reaction times compared to conventional heating .

- Safety and Regulation : Benzoyl chloride derivatives are universally corrosive, but substituents like -CF₃ introduce additional regulatory hurdles due to environmental persistence .

Biological Activity

2-(n-Butylthio)benzoyl chloride is an organosulfur compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a butylthio group and a benzoyl moiety, suggests potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H13ClOS

- Molecular Weight : 230.74 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo nucleophilic substitution reactions due to the presence of the reactive benzoyl chloride functional group. This reactivity allows it to form covalent bonds with nucleophiles such as thiols and amines, potentially leading to modulation of enzymatic activities or receptor interactions.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promise as a potential antibacterial agent.

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines may position it as a candidate for treating inflammatory diseases.

- Cytotoxic Effects : Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. This suggests potential applications in cancer therapy, although further studies are needed to elucidate its mechanisms and efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | |

| Anti-inflammatory | Inhibition of cytokine release | |

| Cytotoxicity | Induces cell death in cancer lines |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzoyl chloride | Simple benzoyl group | Limited antimicrobial activity |

| 2-(n-Octylthio)benzoyl chloride | Longer alkyl chain enhances activity | Enhanced antimicrobial properties |

| 2-(Phenylthio)benzoyl chloride | Aromatic substitution impacts reactivity | Potential anticancer activity |

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various benzoyl derivatives, including this compound. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent .

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics . Further investigations into its mechanism revealed apoptosis induction via mitochondrial pathways.

- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory properties highlighted the compound's ability to reduce levels of inflammatory markers in cellular models, suggesting its potential application in therapies targeting chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.